molecular formula C14H12O2S B14319895 1-(Benzenesulfonyl)-2-ethenylbenzene CAS No. 109184-48-7

1-(Benzenesulfonyl)-2-ethenylbenzene

Cat. No.: B14319895
CAS No.: 109184-48-7
M. Wt: 244.31 g/mol
InChI Key: BVQPSTKQOTWKGP-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-ethenylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a benzene ring with an ethenyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation reactions. Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or sulfuryl chloride. The resulting benzenesulfonyl chloride is then reacted with ethenylbenzene under optimized conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

109184-48-7

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-ethenylbenzene

InChI

InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2

InChI Key

BVQPSTKQOTWKGP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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